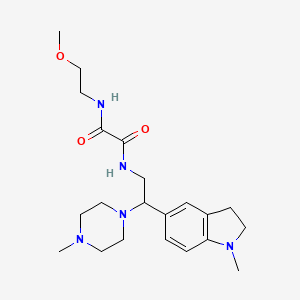![molecular formula C15H16ClNO2 B2368803 1-[1-(benzyloxy)-2,5-diméthyl-1H-pyrrol-3-yl]-2-chloroéthanone CAS No. 793679-06-8](/img/structure/B2368803.png)
1-[1-(benzyloxy)-2,5-diméthyl-1H-pyrrol-3-yl]-2-chloroéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dimethyl-substituted pyrrole ring and a chloroethanone moiety
Applications De Recherche Scientifique
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Méthodes De Préparation
The synthesis of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Mécanisme D'action
The mechanism of action of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one can be compared with similar compounds such as:
1-(benzyloxy)-2,5-dimethyl-1H-pyrrole: Lacks the chloroethanone moiety, resulting in different reactivity and applications.
2-chloro-1-(benzyloxy)-1H-pyrrole: Similar structure but with different substitution patterns, leading to variations in chemical behavior and biological activity.
The uniqueness of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-phenylmethoxypyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-11-8-14(15(18)9-16)12(2)17(11)19-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIRHHJWYDRQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1OCC2=CC=CC=C2)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)
![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)


![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368735.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
